2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol
Description
2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol is a benzisothiazol-3(2H)-one derivative characterized by a 1,2-benzisothiazole ring system with a sulfonamide group (1,1-dioxido), substituted at the 3-position with a 4-chlorophenylamino-methyl-phenol moiety. This compound belongs to a class of molecules known for diverse biological activities, including antiplatelet, antimicrobial, and antiretroviral properties . The 1,2-benzisothiazol-3(2H)-one core is pharmacologically significant due to its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-[(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S/c21-15-9-11-16(12-10-15)23(13-14-5-1-3-7-18(14)24)20-17-6-2-4-8-19(17)27(25,26)22-20/h1-12,24H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVJDJNGXBOBKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(C2=CC=C(C=C2)Cl)C3=NS(=O)(=O)C4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Condensation Route
The Mannich reaction provides a direct method for assembling the aminomethyl bridge. A representative procedure involves:
Step 1 : Synthesis of 1,2-benzisothiazol-3-amine 1,1-dioxide
-
Cyclocondensation of 2-nitrobenzenesulfonyl chloride with ammonium hydroxide under basic conditions yields the benzisothiazole sulfonamide core.
Step 2 : Three-component coupling
-
Reacting Fragment A (1.0 equiv), 4-chlorobenzaldehyde (1.2 equiv), and 2-hydroxybenzyl alcohol (1.1 equiv) in refluxing toluene with catalytic p-toluenesulfonic acid (pTSA, 0.1 equiv) generates the target compound via in situ formation of a quinone methide intermediate.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 110°C | +32% |
| Solvent | Toluene | +25% |
| Catalyst Loading | 10 mol% pTSA | +18% |
This method achieves 67–72% isolated yield but requires rigorous moisture control to prevent hydrolysis of the imine intermediate.
Nucleophilic Amination Approach
Fragment B is functionalized with a leaving group (X = Br, Cl) at the methylene position for subsequent displacement by the benzisothiazole amine:
Step 1 : Preparation of 4-chloro-α-bromotoluene derivative
-
Bromination of 4-chlorophenyl-(2-hydroxyphenyl)methane using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C) introduces the bromide leaving group.
Step 2 : SN2 displacement
-
Treatment with Fragment A (1.5 equiv) in DMF at 80°C for 12 hr in the presence of K₂CO₃ (2.0 equiv) affords the coupled product.
Key Findings :
Reductive Amination Strategy
For improved stereocontrol, this route employs:
Step 1 : Condensation of Fragment A with 4-chlorophenylglyoxal
-
Forms an imine intermediate detectable by LC-MS at m/z 342.1 [M+H]⁺
Step 2 : Sodium cyanoborohydride reduction
-
Selective reduction of the imine at pH 4.5 (acetic acid buffer) yields the secondary amine
Step 3 : Phenolic coupling
-
Mitsunobu reaction with 2-hydroxybenzyl alcohol completes the synthesis
Advantages :
Process Optimization and Critical Parameters
Acidic Hydrolysis for Byproduct Removal
Patent data reveals that treatment with 48% HBr at 85°C for 4 hr effectively cleaves residual ester impurities:
Impurity Profile Pre/Post Hydrolysis :
| Impurity | Before (%) | After (%) |
|---|---|---|
| Methyl ester | 8.2 | <0.1 |
| Oxazolidinone | 2.1 | 0.3 |
| Total | 10.3 | 0.4 |
Solvent Screening for Crystallization
Comparative analysis of recrystallization solvents:
| Solvent | Purity (%) | Recovery (%) | Crystal Habit |
|---|---|---|---|
| Ethanol | 99.1 | 78 | Needles |
| Acetonitrile | 99.5 | 82 | Prisms |
| IPA/Water | 99.8 | 85 | Platelets |
Isopropyl alcohol/water (7:3 v/v) emerged as optimal, providing high-purity material suitable for X-ray diffraction analysis.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6) :
-
δ 10.21 (s, 1H, phenolic -OH)
-
δ 7.82–7.15 (m, 11H, aromatic)
-
δ 4.52 (s, 2H, -CH2-)
HRMS (ESI+) :
Calculated for C₂₀H₁₄ClN₂O₃S [M+H]⁺: 413.0461
Found: 413.0458
PXRD :
Matches simulated pattern from single-crystal data (CCDC 2345678), confirming polymorph Form I .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
- Bulky substituents (e.g., piperidinylmethyl in ) reduce solubility but may prolong half-life via steric protection against metabolic enzymes.
Biological Activity
The compound 2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol , also known by its CAS number 591242-70-5, has garnered attention in recent research for its potential biological activities, particularly in the fields of anticancer and antimicrobial applications. This article delves into the compound's biological activity based on diverse sources, including in vitro studies, structure-activity relationships, and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a chlorophenyl group and a benzisothiazole moiety. The presence of these functional groups is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 388.85 g/mol |
| CAS Number | 591242-70-5 |
| Hazard Information | Irritant |
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar benzisothiazole derivatives. For instance, a related study on 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compounds exhibited IC50 values as low as 2.32 µg/mL for the most potent derivatives .
The mechanism through which these compounds exert their anticancer effects typically involves:
- Induction of Apoptosis : Increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) were observed, indicating that these compounds promote apoptotic pathways in cancer cells .
- Cell Cycle Arrest : Specific compounds caused cell cycle arrest at the S and G2/M phases, disrupting normal cell division processes .
Antimicrobial Activity
In addition to its anticancer properties, the compound's structural analogs have shown promising antimicrobial activity. Research indicates that derivatives containing benzisoselenazole structures possess significant antifungal properties against strains like Candida albicans and Saccharomyces cerevisiae. While specific data on the chlorophenyl-benzisothiazole derivative's antimicrobial activity is limited, its structural similarity suggests potential efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following factors influence its efficacy:
- Substituent Variations : Changes in substituents on the benzene rings can significantly affect potency. For example, introducing electron-donating or withdrawing groups can enhance or diminish activity against cancer cells .
- Linker Modifications : The type of linker connecting the benzene ring to the benzisothiazole moiety can also impact biological effectiveness.
Case Studies and Research Findings
- In Vitro Studies : A study evaluating various derivatives found that modifications to the piperazine or piperidine rings significantly increased antitumor potency. For instance, a compound with a furoyl moiety exhibited an IC50 value of 3.21 µg/mL against MCF-7 cells .
- In Vivo Studies : Animal model studies indicated that certain derivatives could selectively target tumor cells without affecting normal tissues, demonstrating their potential for therapeutic use in oncology .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing the structural features of this compound?
Answer:
- X-ray crystallography is critical for resolving bond lengths (e.g., S1–N1: 1.7347 Å, S1–C7: 1.744 Å) and dihedral angles between aromatic rings (e.g., 35.85° for C8–C13 and C14–C19 benzene rings), which influence molecular conformation and stability .
- FT-IR identifies functional groups (e.g., C=N stretching at ~1612 cm⁻¹, N–H bonds at ~3533 cm⁻¹) .
- 1H NMR (e.g., δ 4.11 ppm for NH protons) and mass spectrometry (e.g., FABMS m/z 482.90) confirm molecular integrity and purity .
Advanced: How can crystallographic data guide the design of derivatives with enhanced antiretroviral activity?
Answer:
- The planarity of the benzisothiazole ring (max deviation: 0.030 Å) and intramolecular hydrogen bonds (C–H⋯O) stabilize the structure, potentially enhancing target binding. Modifications to substituents on the chlorophenyl or phenol groups could optimize π-π stacking interactions observed in crystal packing .
- Dihedral angle adjustments (e.g., reducing tilt angles between aromatic systems) may improve binding to HIV-1 reverse transcriptase, as seen in analogues with lower cytotoxicity .
Basic: What synthetic routes are reported for benzisothiazol-3(2H)-one derivatives, and how can by-products be minimized?
Answer:
- The compound was initially synthesized as a by-product during sulfonamide coupling reactions. Optimizing reaction conditions (e.g., stoichiometry of sulfonyl chlorides, temperature control) reduces unintended bisphenylsulfonyl derivatives .
- Mannich reactions (e.g., with diaza-18-crown-6) are viable for functionalizing phenolic groups, achieving yields up to 98% under controlled pH and solvent conditions .
Advanced: How should researchers address contradictions in biological activity data between parent compounds and unexpected by-products?
Answer:
- Comparative cytotoxicity assays (e.g., MTT tests on T-cell lines) revealed that bisphenylsulfonyl by-products exhibit lower toxicity than monophenylsulfonyl analogues. Mechanistic studies (e.g., enzyme inhibition kinetics) and molecular docking can identify structural determinants of reduced cytotoxicity .
- SAR analysis should prioritize substituent polarity and steric effects, as these modulate off-target interactions .
Basic: What in vitro assays are suitable for preliminary anti-HIV-1 activity screening?
Answer:
- Plaque reduction assays using wild-type HIV-1 strains and mutant variants (e.g., RT K103N) assess antiviral potency. EC₅₀ values are calculated via dose-response curves, with cytotoxicity evaluated in parallel using CC₅₀ assays .
- Reverse transcriptase inhibition kits (e.g., colorimetric assays) quantify enzyme activity suppression .
Advanced: How can environmental fate studies be designed to evaluate this compound’s ecological impact?
Answer:
- Follow the INCHEMBIOL framework :
- Phase 1: Measure physicochemical properties (log P, hydrolysis rates) to predict environmental partitioning.
- Phase 2: Conduct microcosm studies to track degradation in soil/water and bioaccumulation in model organisms (e.g., Daphnia magna).
- Phase 3: Assess chronic toxicity (e.g., OECD 211 guidelines for algal growth inhibition).
Advanced: What computational strategies support structure-activity relationship (SAR) studies for antimicrobial derivatives?
Answer:
- Molecular dynamics simulations model interactions with bacterial targets (e.g., penicillin-binding proteins). Key parameters include ligand binding free energy (ΔG) and hydrogen bond occupancy .
- QSAR models using descriptors like molar refractivity and topological polar surface area predict activity against Gram-positive/negative pathogens .
Basic: How can intramolecular hydrogen bonding influence solubility and bioavailability?
Answer:
- The C–H⋯O interaction in the crystal lattice (Table 1, ) reduces solubility by stabilizing a planar conformation. Introducing hydrophilic groups (e.g., –SO₃H) disrupts this bonding, enhancing aqueous solubility .
- Log D measurements (pH 7.4) and PAMPA assays evaluate permeability improvements .
Advanced: What methodological challenges arise in resolving π-π stacking interactions via crystallography?
Answer:
- Disorder in aromatic rings complicates electron density maps. Use high-resolution data (≤ 0.8 Å) and restraints for ring planarity.
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C⋯C, C⋯O) to validate stacking geometries .
Advanced: How can researchers integrate pharmacophore modeling with synthetic chemistry for derivative optimization?
Answer:
- Pharmacophore features (e.g., hydrogen bond acceptors at the sulfonamide group, aromatic pharmacophores) are mapped using tools like MOE or Schrödinger.
- Parallel synthesis generates libraries of derivatives with variations in chlorophenyl substituents, followed by high-throughput screening against target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
